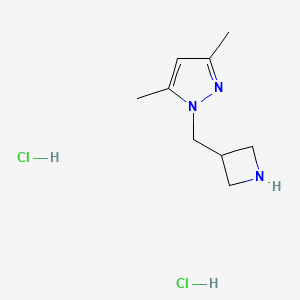

1-(azetidin-3-ylmethyl)-3,5-dimethyl-1H-pyrazole dihydrochloride

CAS No.: 2097969-04-3

Cat. No.: VC3102785

Molecular Formula: C9H17Cl2N3

Molecular Weight: 238.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097969-04-3 |

|---|---|

| Molecular Formula | C9H17Cl2N3 |

| Molecular Weight | 238.15 g/mol |

| IUPAC Name | 1-(azetidin-3-ylmethyl)-3,5-dimethylpyrazole;dihydrochloride |

| Standard InChI | InChI=1S/C9H15N3.2ClH/c1-7-3-8(2)12(11-7)6-9-4-10-5-9;;/h3,9-10H,4-6H2,1-2H3;2*1H |

| Standard InChI Key | UMWKURVUXZAYBO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1CC2CNC2)C.Cl.Cl |

| Canonical SMILES | CC1=CC(=NN1CC2CNC2)C.Cl.Cl |

Introduction

1-(Azetidin-3-ylmethyl)-3,5-dimethyl-1H-pyrazole dihydrochloride is a chemical compound with the CAS number 2097969-04-3. It belongs to the pyrazole class of compounds, which are known for their diverse biological activities and applications in pharmaceutical research. This compound is specifically modified with an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a methyl group attached to the pyrazole ring.

Chemical Stability and Storage

While specific stability data for this compound is limited, compounds of similar structure are generally stable under normal conditions but may require storage in an inert atmosphere to prevent degradation.

Hazard Information

Hazard data for this specific compound is not detailed, but similar compounds often carry warnings for skin and eye irritation and may require handling precautions.

Synthesis Methods

The synthesis of 1-(azetidin-3-ylmethyl)-3,5-dimethyl-1H-pyrazole dihydrochloride typically involves the reaction of a pyrazole precursor with an azetidine derivative. The exact synthesis route can vary based on the availability of starting materials and desired yield.

Pharmaceutical and Biological Applications

Pyrazole derivatives are known for their potential in drug development due to their anti-inflammatory, antimicrobial, and anticancer properties. The addition of an azetidine ring may enhance these properties or confer new biological activities, making this compound of interest for further research.

Biological Activity

While specific biological activity data for this compound is not available, pyrazole derivatives are generally screened for their potential in treating various diseases. The azetidine modification could influence its pharmacokinetic properties or target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume